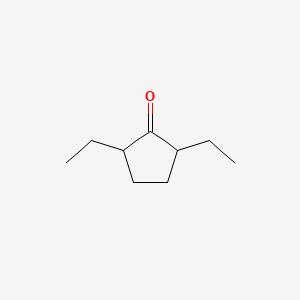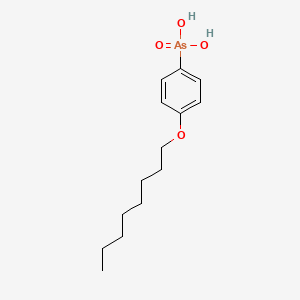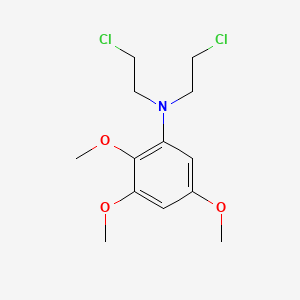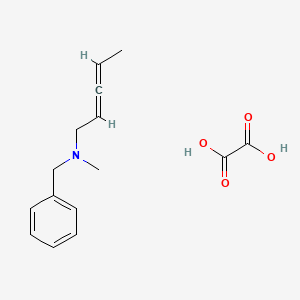![molecular formula C15H15N5OS2 B14009477 N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide CAS No. 33949-90-5](/img/structure/B14009477.png)
N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the demand for sustainable and efficient production methods .
Chemical Reactions Analysis
Types of Reactions: N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mechanism of Action
The mechanism of action of N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit NF-kB activation, leading to apoptosis in cancer cells . This inhibition is achieved through the prevention of I-kB breakdown, which is crucial for NF-kB activation .
Comparison with Similar Compounds
N-Substituted Benzamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial properties.
3-Acetoxy-2-Methylbenzamide: Another benzamide derivative with significant biological activity.
Uniqueness: N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide is unique due to its dual thiocarbamoyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
33949-90-5 |
|---|---|
Molecular Formula |
C15H15N5OS2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(anilinocarbamothioylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N5OS2/c21-13(11-7-3-1-4-8-11)16-14(22)18-20-15(23)19-17-12-9-5-2-6-10-12/h1-10,17H,(H2,19,20,23)(H2,16,18,21,22) |
InChI Key |
ZTFNMEHZZJOPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=S)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)



![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)

![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)

